2-Chloro-4-nitrotoluene
Overview
Description
2-Chloro-4-nitrotoluene is a pale yellow crystalline compound that belongs to the class of nitrotoluenes. It is characterized by the presence of a chlorine atom and a nitro group attached to a toluene ring. This compound is insoluble in water but dissolves in most organic solvents. It is primarily used in the manufacture of dyes .
Mechanism of Action
Target of Action
2-Chloro-4-nitrotoluene is a nitrotoluene that is p-nitrotoluene in which one of the hydrogens that is ortho to the methyl group has been replaced by a chlorine . It is used in the manufacture of dyes .
Mode of Action
Studies on nitrotoluene isomers have shown that reactions of –no2 isomerizing to ono, and c–no2 bond dissociation play important roles . These reactions could potentially be relevant to this compound as well.
Biochemical Pathways
It’s known that nitrotoluenes can undergo various reactions, including isomerization and bond dissociation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the compound is insoluble in water but dissolves in most organic solvents . This suggests that its bioavailability could be influenced by the presence of organic solvents.
Result of Action
It’s known to be used in the synthesis of tricyclic indole-2-carboxylic acids, potential nmda-glycine antagonists . This suggests that it could potentially have effects on the nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound is insoluble in water but dissolves in most organic solvents . Therefore, the presence of organic solvents could potentially influence its action and efficacy. Furthermore, exposure to moist air or water could potentially lead to hazardous decomposition products .
Biochemical Analysis
Biochemical Properties
The first enzyme in the 2-Chloro-4-nitrotoluene degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol . The second step involves aniline dioxygenase .
Molecular Mechanism
The molecular mechanism of this compound involves the removal of the nitro group by a flavin-dependent monooxygenase, followed by the action of aniline dioxygenase .
Dosage Effects in Animal Models
Nitroaromatic compounds can have toxic effects at high doses .
Metabolic Pathways
This compound is metabolized via a novel aerobic degradation pathway involving a flavin-dependent monooxygenase and aniline dioxygenase .
Transport and Distribution
Nitroaromatic compounds can be transported and distributed via various mechanisms depending on their chemical properties .
Subcellular Localization
Nitroaromatic compounds can localize to various subcellular compartments depending on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrotoluene is typically synthesized by the chlorination of 4-nitrotoluene. The process involves the use of chlorine gas in the presence of iodine as a catalyst. The reaction is carried out at temperatures ranging from the melting point of the product up to 120°C. The molar ratio of chlorine to 4-nitrotoluene is maintained between 0.6 to 1.2, and iodine is used in a concentration of 0.1 to 10% by weight relative to the 4-nitrotoluene .
Industrial Production Methods: In industrial settings, the chlorination process is optimized to minimize the formation of by-products and maximize the yield of this compound. The reaction conditions are carefully controlled to ensure the efficient separation and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-4-aminotoluene.
Oxidation: 2-Chloro-4-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-4-nitrotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In studies involving the modification of aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-1-methyl-4-nitrobenzene
- 4-Chloro-2-nitrotoluene
- 3-Chloro-4-nitrotoluene
Comparison: 2-Chloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the toluene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound has distinct chemical properties and applications, particularly in the synthesis of dyes and pigments .
Properties
IUPAC Name |
2-chloro-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXJBROWQDVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026984 | |
Record name | 2-Chloro-1-methyl-4-nitrobenzene | |
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Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Pale yellow crystalline powder or lumps; [MSDSonline] | |
Record name | 2-Chloro-4-nitrotoluene | |
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Boiling Point |
260 °C AT 760 MM HG | |
Record name | 2-CHLORO-4-NITROTOLUENE | |
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Flash Point |
138 °C | |
Record name | 2-Chloro-4-nitrotoluene | |
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Solubility |
SOL IN ALCOHOL, ETHER | |
Record name | 2-CHLORO-4-NITROTOLUENE | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2-Chloro-4-nitrotoluene | |
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Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
121-86-8 | |
Record name | 2-Chloro-4-nitrotoluene | |
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Record name | 2-Chloro-4-nitrotoluene | |
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Record name | 2-CHLORO-4-NITROTOLUENE | |
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Record name | Benzene, 2-chloro-1-methyl-4-nitro- | |
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Record name | 2-Chloro-1-methyl-4-nitrobenzene | |
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Record name | 2-chloro-4-nitrotoluene | |
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Record name | 2-CHLORO-4-NITROTOLUENE | |
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Record name | 2-CHLORO-4-NITROTOLUENE | |
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Melting Point |
68 °C | |
Record name | 2-CHLORO-4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characteristics of 2-Chloro-4-nitrotoluene?
A: this compound is an aromatic compound with a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 g/mol []. Its structure consists of a toluene ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position.
- Vibrational Spectroscopy: Studies using infrared and Raman spectroscopy have identified characteristic vibrational frequencies associated with different functional groups present in the molecule [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provides valuable information about the electronic environment and connectivity of atoms within the molecule [].
- UV-Vis Spectroscopy: This technique helps in understanding the electronic transitions within the molecule and provides insights into its photophysical properties [].
Q2: How do computational chemistry methods contribute to understanding this compound?
A2: Computational studies play a crucial role in elucidating the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations have been employed to:
- Optimize molecular geometry: Determining the most stable conformation of the molecule [, ].
- Calculate vibrational frequencies: These calculations complement experimental spectroscopic data and help in assigning vibrational modes [, ].
- Analyze frontier molecular orbitals (HOMO/LUMO): Understanding the energy gap between these orbitals provides insights into the reactivity and electronic properties of the compound [].
Q3: Are there any analytical methods available for detecting and quantifying this compound in air samples?
A: Yes, a method for determining this compound in the air has been reported []. While the specific details of the method are not outlined in the abstract, the existence of such a method suggests the importance of monitoring this compound in occupational settings where it might be present.
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